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Compound of Interest

Compound Name: BSJ-4-116

Cat. No.: B10823982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of BSJ-4-116, a highly potent and selective proteolysis-targeting chimera

(PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).

Chemical Structure and Properties
BSJ-4-116 is a bifunctional molecule that simultaneously binds to CDK12 and the E3 ubiquitin

ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and

subsequent proteasomal degradation of CDK12.[1][2]

Chemical Name: N-[7-[(3R)-3-[[5-Chloro-4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-2-

pyrimidinyl]amino]-1-piperidinyl]heptyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-

isoindol-4-yl]oxy]acetamide.[3][4][5]

Table 1: Physicochemical Properties of BSJ-4-116
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Property Value Reference

Molecular Formula C40H49ClN8O8S [3][5][6]

Molecular Weight 837.39 g/mol [3][5][6]

CAS Number 2519823-34-6 [3][5][6]

Appearance White to off-white solid N/A

Solubility
Soluble in DMSO (up to 100

mM)
[3][5][6]

SMILES

CC(C)S(=O)

(=O)C1=CC=CC=C1NC2=C(Cl

)C=NC(N[C@H]3CCCN(CCCC

CCCNC(=O)COC4=CC=CC5=

C4C(=O)N(C6CCC(=O)NC6=

O)C5=O)C3)=N2

[4]

Biological Activity and Mechanism of Action
BSJ-4-116 is a highly potent and selective degrader of CDK12.[1][4][5] It exhibits an IC50 of 6

nM for CDK12 degradation.[1][7] The primary mechanism of action involves the formation of a

ternary complex between CDK12, BSJ-4-116, and the CRBN E3 ubiquitin ligase, leading to the

targeted degradation of CDK12.[2]

CDK12 plays a crucial role in the regulation of transcription, particularly for genes involved in

the DNA Damage Response (DDR).[7][8][9][10] By degrading CDK12, BSJ-4-116 disrupts the

transcription of these essential DDR genes, leading to increased genomic instability in cancer

cells.[7][8][10] This mechanism of action makes cancer cells more susceptible to DNA-

damaging agents and PARP inhibitors.

Table 2: In Vitro Activity of BSJ-4-116
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Parameter Cell Line(s) Value Reference

IC50 (CDK12

Degradation)
Jurkat 6 nM [1][7]

Antiproliferative

Activity (GR50)

Kelly (CDK12

C1039F)
Improved vs. parental [11]

CDK12 Degradation

Concentration
Jurkat, MOLT-4 50 nM (effective) [11]

Signaling Pathway of BSJ-4-116 Action
The degradation of CDK12 by BSJ-4-116 initiates a cascade of events within the cell, primarily

affecting the transcription of genes involved in the DNA Damage Response.
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Mechanism of action of BSJ-4-116.
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Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

BSJ-4-116.

Cell Viability Assay
A common method to assess the antiproliferative effects of BSJ-4-116 is the Growth Rate (GR)

inhibition assay.

Protocol:

Cell Seeding: Seed cancer cells (e.g., Jurkat, MOLT-4) in 96-well plates at an appropriate

density.

Compound Treatment: Treat cells with a serial dilution of BSJ-4-116 (e.g., 10-10000 nM) for

72 hours.[11] Include a DMSO-treated control.

Cell Viability Measurement: Use a commercially available cell viability reagent (e.g.,

CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

Data Analysis: Calculate the GR values and determine the GR50 (concentration at which the

growth rate is inhibited by 50%).

Western Blotting for CDK12 Degradation
Western blotting is used to directly measure the levels of CDK12 protein following treatment

with BSJ-4-116.

Protocol:

Cell Treatment: Treat cells (e.g., Jurkat) with BSJ-4-116 (e.g., 50 nM) for various time points

(e.g., 6-24 hours).[11]

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10823982?utm_src=pdf-body
https://www.benchchem.com/product/b10823982?utm_src=pdf-body
https://www.benchchem.com/product/b10823982?utm_src=pdf-body
https://www.medchemexpress.com/bsj-4-116.html
https://www.benchchem.com/product/b10823982?utm_src=pdf-body
https://www.benchchem.com/product/b10823982?utm_src=pdf-body
https://www.medchemexpress.com/bsj-4-116.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF

membrane.

Antibody Incubation: Probe the membrane with a primary antibody against CDK12, followed

by a secondary antibody conjugated to a fluorescent dye or HRP. Use an antibody against a

housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Detection: Visualize the protein bands using an appropriate imaging system.

Quantitative Proteomics
Quantitative mass spectrometry-based proteomics can be used to assess the selectivity of

BSJ-4-116 for CDK12 degradation across the entire proteome.

Protocol:

Cell Treatment and Lysis: Treat cells (e.g., Jurkat) with BSJ-4-116 (e.g., 50 nM) or DMSO for

a specified time (e.g., 8 hours).[3] Lyse the cells and digest the proteins into peptides.

TMT Labeling: Label the peptides from different treatment groups with tandem mass tags

(TMT) for multiplexed analysis.

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze

them by tandem mass spectrometry.

Data Analysis: Identify and quantify the relative abundance of proteins across the different

treatment groups to determine which proteins are significantly degraded.
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Key experimental workflows.

Combination Therapy with Olaparib
The depletion of DDR proteins by BSJ-4-116 has been shown to sensitize cancer cells to

PARP inhibitors like olaparib.[8][10][11] This synergistic effect provides a strong rationale for

the clinical investigation of BSJ-4-116 in combination with PARP inhibitors for the treatment of

various cancers.[8][10] Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines have

demonstrated a strong synergistic interaction between BSJ-4-116 and olaparib.[8]
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Conclusion
BSJ-4-116 is a potent and selective CDK12 degrader with a well-defined mechanism of action.

Its ability to induce the degradation of CDK12 leads to the downregulation of key DNA Damage

Response genes, resulting in increased genomic instability and sensitization of cancer cells to

other therapeutic agents. The data presented in this guide highlight the potential of BSJ-4-116
as a promising therapeutic agent for the treatment of various cancers, particularly in

combination with PARP inhibitors. Further preclinical and clinical investigations are warranted

to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to BSJ-4-116: A Selective
CDK12 Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823982#the-chemical-structure-and-properties-of-
bsj-4-116]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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